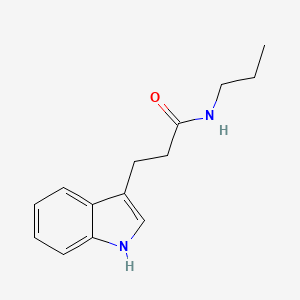
3-(1H-indol-3-yl)-N-propylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-indol-3-yl)-N-propylpropanamide is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives are significant in various fields, including pharmaceuticals, agriculture, and materials science, due to their wide range of biological and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-propylpropanamide typically involves the reaction of indole derivatives with propylamine under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . This method is widely used due to its efficiency and high yield.
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up using industrial reactors and continuous flow systems .
化学反応の分析
Types of Reactions
3-(1H-indol-3-yl)-N-propylpropanamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may produce indole-3-ethylamine .
科学的研究の応用
3-(1H-indol-3-yl)-N-propylpropanamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-(1H-indol-3-yl)-N-propylpropanamide involves its interaction with specific molecular targets and pathways. It is known to bind to various receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
Uniqueness
3-(1H-indol-3-yl)-N-propylpropanamide is unique due to its specific structure, which imparts distinct biological activities and chemical properties. Its propylpropanamide group differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic effects .
特性
分子式 |
C14H18N2O |
|---|---|
分子量 |
230.31 g/mol |
IUPAC名 |
3-(1H-indol-3-yl)-N-propylpropanamide |
InChI |
InChI=1S/C14H18N2O/c1-2-9-15-14(17)8-7-11-10-16-13-6-4-3-5-12(11)13/h3-6,10,16H,2,7-9H2,1H3,(H,15,17) |
InChIキー |
CLCPQANLQRDRBV-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)CCC1=CNC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


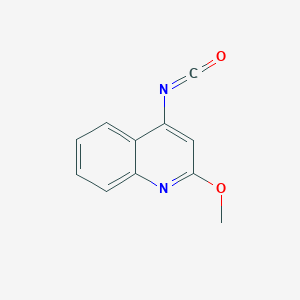
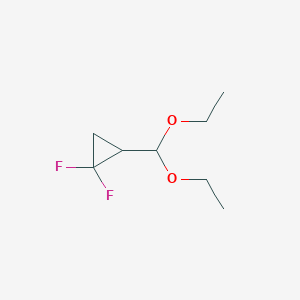

![[(5R,10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14865526.png)
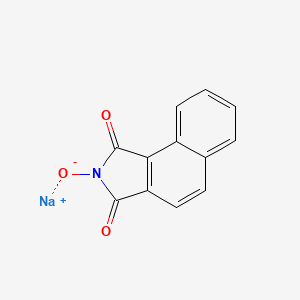

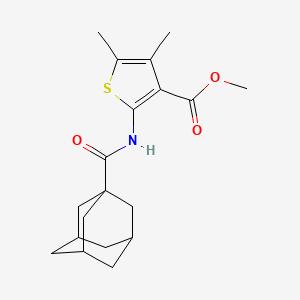
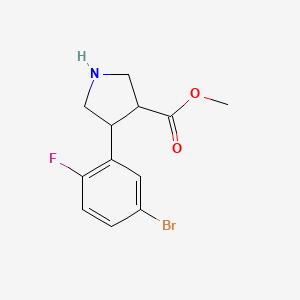
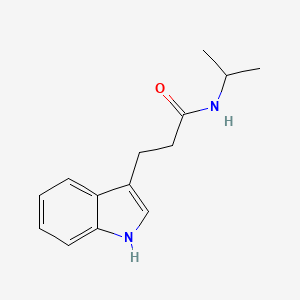
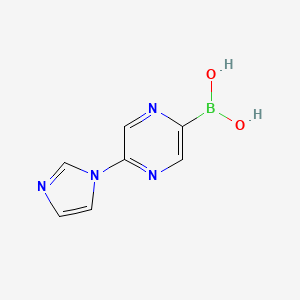
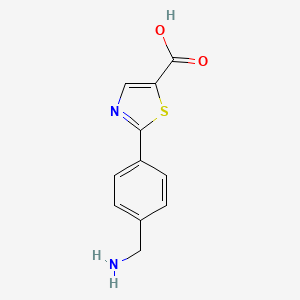
![3-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]phenyl}propanoic acid](/img/structure/B14865578.png)
![methyl (1S,6S,8S,9R)-6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate](/img/structure/B14865579.png)

